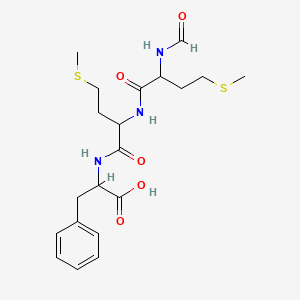

For-met-met-Phe-OH

Description

Historical Perspectives on Formylated Peptides and Chemoattraction Research

The investigation into what draws immune cells to sites of infection has a long history, dating back to the late 19th century with Élie Metchnikoff's observations of leukocytes moving toward bacteria. wikipedia.org For decades, it was understood that bacteria released soluble substances that attracted these cells, a phenomenon known as chemotaxis. wikipedia.org

A significant breakthrough occurred in the 1970s when researchers identified these chemoattractant substances as low molecular weight N-formylated oligopeptides. wikipedia.org This discovery was rooted in the key biological difference between prokaryotic and eukaryotic protein synthesis. While eukaryotic cells primarily initiate protein synthesis with a non-formylated methionine, bacteria begin the process with N-formylmethionine. wikipedia.org This led researchers to theorize and then demonstrate that synthetic N-formylmethionyl peptides could effectively stimulate the directional migration of leukocytes, such as neutrophils and macrophages. wikipedia.orgpnas.org

The tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLP or For-Met-Leu-Phe-OH) was identified as a particularly potent chemoattractant and has since become the archetypal N-formyl peptide in research. wikipedia.orgingentaconnect.com These early studies established formylated peptides as a critical link between bacterial presence and the host's initial immune response, laying the groundwork for the discovery of their specific cellular receptors. wikipedia.org

Significance of N-Formyl Peptides in Immunological Research Models

N-formyl peptides are crucial molecules in immunological research as they serve as models for understanding the initiation of the innate immune response. They are recognized as Pathogen-Associated Molecular Patterns (PAMPs) when they originate from bacteria. nih.gov This recognition is a fundamental mechanism by which the host's immune system detects a foreign invasion.

Furthermore, because mitochondria share an evolutionary ancestry with bacteria, they also produce N-formylated peptides. wikipedia.org When host cells are damaged, these mitochondrial peptides can be released, acting as Damage-Associated Molecular Patterns (DAMPs). wikipedia.org This dual role means that N-formyl peptides can trigger an inflammatory response in cases of both infectious and sterile injury. nih.gov

The biological effects of these peptides are mediated through a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). wikipedia.org In humans, there are three main types: FPR1, FPR2, and FPR3. wikipedia.org FPR1, in particular, binds with high affinity to many N-formyl peptides, including the well-studied fMLP. wikipedia.org The interaction between an N-formyl peptide and its receptor on immune cells like neutrophils initiates a cascade of signaling events. These events lead to critical immune functions including:

Chemotaxis: The directed migration of cells towards the source of the peptide. ingentaconnect.comnih.gov

Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules. ebi.ac.uk

Superoxide (B77818) Production: The generation of reactive oxygen species (ROS) in a process called an oxidative burst, which is vital for killing pathogens. nih.gov

Due to their ability to reliably induce these inflammatory responses, N-formyl peptides are invaluable tools in laboratory models for studying the mechanisms of inflammation, immune cell trafficking, and receptor pharmacology. ebi.ac.uknih.gov

Overview of For-Met-Met-Phe-OH within the Context of N-Formyl Peptidic Ligands

The landscape of N-formyl peptidic ligands is diverse, with variations in the amino acid sequence conferring different affinities and specificities for the various Formyl Peptide Receptors. The most extensively studied ligand is N-formylmethionyl-leucyl-phenylalanine (fMLP), which is considered the prototypical agonist for FPR1. ingentaconnect.comwikipedia.org The structure-activity relationship of these peptides has been a subject of considerable research, revealing that the N-formyl group and the nature of the amino acids at each position are critical for biological activity. nih.gov

Within this context, This compound (N-Formyl-Methionyl-Methionyl-Phenylalanine-OH) represents a structural analog of the canonical fMLP. In this tetrapeptide, the Leucine (B10760876) (Leu) residue found in fMLP is replaced by a second Methionine (Met) residue. While specific research focusing exclusively on this compound is not as extensive as that for fMLP, its activity can be inferred from the known principles of FPR ligand binding. For instance, the presence of the N-formylmethionine at the N-terminus is the primary requirement for recognition by FPRs.

Research on other N-formyl peptides containing a Met-Met sequence, such as the mitochondrially-derived hexapeptide fMMYALF (N-formyl-Met-Met-Tyr-Ala-Leu-Phe), has shown that such peptides are active agonists at FPR1 and FPR2. nih.govnih.gov This suggests that this compound is also likely to function as a chemoattractant and activator of immune cells through the FPR family of receptors. The specific potency and receptor selectivity would depend on how the substitution of Leucine with Methionine affects the peptide's conformation and interaction with the receptor's binding pocket.

Interactive Data Table: Biological Activity of Selected N-Formyl Peptides

| Peptide | Sequence | Primary Receptor Target(s) | Typical Effective Concentration (EC₅₀) | Primary Biological Effect |

| fMLP | For-Met-Leu-Phe-OH | FPR1 | ~1 nM | Potent chemoattractant for neutrophils |

| fMIFL | For-Met-Ile-Phe-Leu-OH | mFpr1 (mouse) | Potent | Chemoattractant |

| fMMYALF | For-Met-Met-Tyr-Ala-Leu-Phe-OH | FPR1, FPR2 | 10-160 nM | Chemoattractant |

| WKYMVm | Trp-Lys-Tyr-Met-Val-D-Met-NH₂ | FPR1, FPR2 | Potent | Synthetic pan-agonist |

This table presents data for well-characterized N-formyl peptides to provide a comparative context for this compound. EC₅₀ values can vary based on the assay system.

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| This compound | N-Formyl-Methionyl-Methionyl-Phenylalanine-OH |

| fMLP / For-Met-Leu-Phe-OH | N-Formyl-Methionyl-Leucyl-Phenylalanine-OH |

| fMIFL | N-Formyl-Methionyl-Isoleucyl-Phenylalanyl-Leucine-OH |

| fMMYALF | N-Formyl-Methionyl-Methionyl-Tyrosyl-Alanyl-Leucyl-Phenylalanine-OH |

| WKYMVm | Tryptophyl-Lysyl-Tyrosyl-Methionyl-Valyl-D-Methioninamide |

| FPR1 | Formyl Peptide Receptor 1 |

| FPR2 | Formyl Peptide Receptor 2 |

| FPR3 | Formyl Peptide Receptor 3 |

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)22-16(9-11-30-2)19(26)23-17(20(27)28)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWHFLBOUFJUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for For Met Met Phe Oh and Its Derivatives

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. nii.ac.jp This method simplifies the purification process, as excess reagents and soluble by-products are removed by filtration and washing. nii.ac.jp The synthesis of For-Met-Met-Phe-OH via SPPS begins with the C-terminal phenylalanine attached to a resin, followed by the sequential addition of methionine, another methionine, and finally, N-terminal formylation.

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely used method in SPPS due to its mild deprotection conditions. nih.gov The temporary Fmoc protecting group on the α-amino group is base-labile, typically removed with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govluxembourg-bio.com The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu), creating an orthogonal protection scheme. peptide.com

The synthesis of the Met-Met-Phe sequence on a solid support, such as a preloaded Fmoc-Phe-Wang resin or 2-chlorotrityl chloride resin, would follow a standard cycle of deprotection and coupling. chempep.com A key challenge in synthesizing methionine-containing peptides is the potential for oxidation of the thioether side chain to methionine sulfoxide. researchgate.net This side reaction was observed during the Fmoc-SPPS of a model peptide containing a Trp-Met sequence, where 16% of the methionine was oxidized. researchgate.net While often not requiring specific side-chain protection, care must be taken to use high-purity, peroxide-free solvents and reagents to minimize this oxidation.

A typical Fmoc-SPPS cycle for extending the peptide chain is detailed below.

| Step | Reagent/Procedure | Purpose |

| 1. Deprotection | 20% Piperidine in DMF | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. nih.gov |

| 2. Washing | DMF, Isopropyl Alcohol (IPA) | Removal of excess piperidine and by-products. chempep.com |

| 3. Coupling | Fmoc-Met-OH, Coupling Reagent (e.g., HBTU/DIPEA), Solvent (e.g., DMF) | Formation of the peptide bond between the free N-terminus and the incoming Fmoc-amino acid. nih.gov |

| 4. Washing | DMF, IPA, Dichloromethane (DCM) | Removal of excess reagents and by-products. chempep.com |

| 5. Repeat | Repeat steps 1-4 for the next amino acid (Fmoc-Met-OH). | Stepwise elongation of the peptide chain. |

| 6. Final Deprotection | 20% Piperidine in DMF | Removal of the final Fmoc group to expose the N-terminal amine for formylation. |

| 7. Formylation | See section 2.1.3 | Addition of the formyl group to the N-terminus. |

| 8. Cleavage | TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O) | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. nih.gov |

The tert-butyloxycarbonyl (Boc) protection strategy represents the classical approach to SPPS. In this scheme, the α-amino group is protected by the acid-labile Boc group, which is typically removed using trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for removal. iris-biotech.de

During the synthesis of Met-containing peptides using the Boc strategy, the thioether side chain is susceptible to alkylation by carbocations generated during the TFA-mediated deprotection of the Boc group. peptide.com To prevent this side reaction, scavengers must be added to the cleavage solution. chempep.com Dithioethane (DTE) is a commonly used scavenger for this purpose. peptide.comchempep.com

The general workflow for Boc-SPPS is outlined in the following table.

| Step | Reagent/Procedure | Purpose |

| 1. Deprotection | 50% TFA in DCM (with scavengers like 0.5% DTE if Met is present) | Removal of the N-terminal Boc group. peptide.comchempep.com |

| 2. Washing | DCM, IPA | Removal of excess TFA. chempep.com |

| 3. Neutralization | 10% DIPEA in DCM | Neutralization of the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt to the free amine. peptide.com |

| 4. Washing | DCM, DMF | Removal of excess base. |

| 5. Coupling | Boc-Met-OH, Coupling Reagent (e.g., DCC/HOBt), Solvent (e.g., DMF/DCM) | Formation of the peptide bond. chempep.com |

| 6. Washing | DMF, DCM | Removal of excess reagents and by-products. |

| 7. Repeat | Repeat steps 1-6 for the subsequent amino acids. | Stepwise elongation of the peptide chain. |

| 8. Formylation | See section 2.1.3 | Addition of the formyl group to the N-terminus. |

| 9. Cleavage | Strong acid (e.g., HF, TFMSA) with scavengers | Cleavage of the peptide from the resin and removal of all protecting groups. peptide.com |

The addition of the formyl group to the N-terminus of the assembled Met-Met-Phe peptide is a critical final step in the synthesis. This can be performed directly on the peptidyl-resin after the final N-terminal protecting group has been removed. mdpi.com Several reagents can be employed for this on-resin formylation.

A recent, rapid one-pot procedure uses a mixture of formic acid, acetic anhydride (B1165640), and pyridine (B92270) in DMF at room temperature, achieving near-quantitative yields for a variety of peptides. nih.govresearchgate.net This method is advantageous due to the use of readily available and stable chemicals. nih.gov Another effective method involves the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in diethyl ether. mdpi.com The resulting activated formylating agent is then added to the resin-bound peptide. mdpi.com A comparison of different formylating agents found that 4-nitrophenyl formate (B1220265) is a highly convenient reagent, achieving high formylation degrees within a short time frame (20 minutes to 3 hours). nih.gov

| Formylation Reagent | Conditions | Key Features |

| Acetic Formic Anhydride (in situ) | Formic acid, acetic anhydride, pyridine, DMF, Room Temp | Rapid, one-pot procedure with near-quantitative yields. nih.govresearchgate.net |

| DCC-activated Formic Acid | Formic acid, DCC, Et₂O (activation at 0°C); DIPEA, DMF (formylation at 4°C overnight) | Effective, inexpensive, and minimizes premature cleavage from the resin. mdpi.com |

| 4-Nitrophenyl formate | DMF, Room Temp or elevated temp | Convenient, with high formylation degree in 20 min to 3 h. nih.gov |

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SolPPS) involves carrying out all reaction steps with the reactants dissolved in a suitable organic solvent. While more labor-intensive due to the need for purification after each step, it is highly scalable. A convergent fragment condensation approach could be employed for this compound. For instance, a dipeptide like Boc-Met-Met-OH could be synthesized and then coupled to H-Phe-OH (or a C-terminally protected phenylalanine derivative). The synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) has been demonstrated using a solution-phase 2+2+1 fragment condensation approach, highlighting the feasibility of this strategy for methionine-containing peptides. nih.gov Recently, the use of cyclic propylphosphonic anhydride (T3P®) has been shown to promote rapid and efficient peptide bond formation in solution with minimal epimerization. mdpi.com

Purification and Analytical Characterization Methodologies for Peptide Purity

Following cleavage from the solid support or final deprotection in solution-phase synthesis, the crude this compound peptide requires purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose. The crude peptide is typically dissolved in a minimal amount of a solvent like DMSO or aqueous acetic acid and loaded onto a C18 column. Elution is achieved using a gradient of an organic solvent (typically acetonitrile) in water, with both phases containing an ion-pairing agent like 0.1% TFA. nih.gov The purity of the collected fractions is then assessed by analytical RP-HPLC. peptidesciences.com

The identity and purity of the final peptide are confirmed using analytical techniques.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. glpbio.com The expected monoisotopic mass for C₂₄H₃₇N₃O₅S₂ would be calculated and compared against the experimental value.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide and the presence of the N-terminal formyl group.

Amino Acid Analysis (AAA): This technique can be used to verify the amino acid composition and quantify the peptide content.

Isotopic Labeling for Advanced Spectroscopic Research

For advanced structural and dynamic studies using NMR spectroscopy, this compound can be synthesized with specific isotopic labels. portlandpress.com Isotope labeling involves incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into one or more amino acid residues. rsc.org

Methionine Labeling: Methionine is a valuable probe for NMR studies due to the unique chemical shift of its ε-methyl group and its relatively low abundance in proteins. portlandpress.comsigmaaldrich.com To specifically label the methionine residues, ¹³C- or ¹⁵N-labeled Fmoc-Met-OH or Boc-Met-OH can be used during SPPS. For recombinant expression systems, which can also be used to produce peptides, specific labeling of the methionine methyl group can be achieved by adding isotopically labeled precursors like methylthio-2-oxobutanoate to the growth media. portlandpress.com A method for synthesizing Met with a ¹³CHD₂ isotopomer has been developed for relaxation dispersion NMR experiments. acs.org

Phenylalanine Labeling: Phenylalanine residues can also be isotopically labeled. This is often done to study aromatic ring dynamics and interactions. nih.gov In SPPS, this is achieved by using the desired isotopically labeled Fmoc-Phe-OH or Boc-Phe-OH building block. acs.org For expression-based methods, metabolic precursors such as phenylpyruvate can be used to introduce labels into the phenylalanine side chain. nih.gov A facile, gram-scale synthesis of spin-isolated, isotopically labeled phenylalanine has been described for use in protein NMR. acs.orgsci-hub.se

This residue-specific labeling allows researchers to selectively 'turn on' or 'turn off' NMR signals from specific parts of the molecule, greatly simplifying complex spectra and enabling detailed investigation of peptide structure and function. portlandpress.comnih.gov

Synthesis of Structurally Modified Analogs for Research Purposes

The synthesis of structurally modified analogs of the chemotactic peptide N-formyl-methionyl-methionyl-phenylalanine-OH (this compound) and its derivatives, such as For-Met-Leu-Phe-OH (fMLP), is a cornerstone of research aimed at understanding the intricate relationship between the peptide's structure and its biological function. ingentaconnect.com These synthetic efforts are primarily driven by the desire to develop novel molecules with tailored activities, such as enhanced potency, greater selectivity for specific formyl peptide receptor (FPR) subtypes, or increased resistance to enzymatic degradation, which can prolong their half-life in vivo. ingentaconnect.com By systematically altering the peptide's constituent amino acids, researchers can probe the structural requirements for receptor binding and activation, leading to the development of potent agonists or antagonists with potential therapeutic applications in inflammatory diseases. ingentaconnect.comnih.gov

Classical solution-phase peptide synthesis methodologies are frequently employed for creating these analogs. nih.gov These methods involve the stepwise coupling of protected amino acid residues, followed by deprotection and purification steps to yield the final target peptide.

Modifications at the Phenylalanine Residue

Research has focused on modifying the C-terminal Phenylalanine (Phe) residue to investigate its role in receptor interaction. In one study, a series of analogs of For-Met-Leu-Phe-OMe (fMLF-OMe) were synthesized with various substituents at the para-position (position 4) of the phenylalanine aromatic ring. nih.gov The biological activities of these analogs, including chemotaxis and superoxide (B77818) anion production in human neutrophils, were evaluated. nih.gov

While none of the synthesized compounds with modified Phe residues exhibited higher chemotactic activity than the parent peptide, some analogs with bulky substituents showed interesting effects on superoxide production. nih.gov Specifically, compounds with a methyl or a tert-butyl group at the para-position of the phenylalanine ring demonstrated enhanced superoxide anion production at higher concentrations compared to the standard fMLF-OMe. nih.gov Conversely, introducing fluorine or iodine at the same position resulted in compounds with significant chemotactic antagonism. nih.gov

Table 1: Biological Activity of For-Met-Leu-Phe-OMe Analogs with Modifications at the Phenylalanine Residue

| Compound ID | Substitution at Phe para-position | Relative Chemotactic Activity | Relative Superoxide Production |

|---|---|---|---|

| fMLF-OMe (Standard) | -H | High | High |

| 5a | -CH₃ | Lower than standard | Higher than standard at high concentrations |

| 5c | -C(CH₃)₃ | Lower than standard | Higher than standard at high concentrations |

| 4f | -F | Antagonist | Not specified |

| 4i | -I | Antagonist | Not specified |

Data sourced from a study on new active For-Met-Leu-Phe-OMe analogues. nih.gov

Conformationally Restricted Analogs

To explore the influence of backbone conformation on biological activity, researchers have synthesized analogs incorporating conformationally restricted amino acids. These modified amino acids limit the rotational freedom of the peptide backbone, providing insights into the bioactive conformation of the peptide when bound to its receptor.

In one line of research, the Methionine (Met) and Phenylalanine (Phe) residues of fMLP-OMe were replaced with achiral, conformationally restricted amino acids. nih.gov Specifically, 4-Aminotetrahydrothiopyran-4-carboxylic acid (Thp) was used to mimic Met, and 2-aminoindane-2-carboxylic acid (Ain) was used as a Phe substitute. nih.gov The resulting analogs, [Thp¹, Ain³]fMLP-OMe and [Thp¹]fMLP-OMe, were found to be more potent in stimulating the directed mobility of human neutrophils than the parent peptide. nih.gov However, these conformationally restricted analogs were practically inactive in inducing superoxide production. nih.gov This decoupling of chemotactic and superoxide-generating activities suggests that different conformational states of the receptor may be responsible for triggering these distinct cellular responses.

Another approach involved the synthesis of fMLP analogs where the central Leucine (B10760876) (Leu) residue was replaced with conformationally constrained residues like Acₙc (1-aminocycloalkane-1-carboxylic acid with n=3-12). nih.gov These studies aimed to probe the size of the hydrophobic pocket in the FPR that accommodates the second residue of the tripeptide. nih.gov

Modifications at the Central Amino Acid Residue

The central amino acid residue (Leucine in fMLP) has also been a target for structural modification to understand its contribution to the peptide's activity. In a notable study, new synthetic analogs of HCO-Met-Leu-Phe-OMe were created where the L-leucine was replaced by either β-alanine or taurine (B1682933) (2-aminoethanesulfonic acid). nih.gov

The analogs containing β-alanine were found to be largely inactive as chemoattractants. nih.gov In contrast, all three synthesized models containing the taurine residue exhibited remarkable chemoattractant activity. nih.gov The biological effects of these analogs on superoxide anion production and lysozyme (B549824) release were also evaluated to provide a comprehensive picture of their structure-activity relationships. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-formyl-methionyl-methionyl-phenylalanine-OH | This compound |

| N-formyl-methionyl-leucyl-phenylalanine-OH | fMLP |

| N-formyl-methionyl-leucyl-phenylalanine-methyl ester | fMLF-OMe |

| 4-Aminotetrahydrothiopyran-4-carboxylic acid | Thp |

| 2-aminoindane-2-carboxylic acid | Ain |

| 1-aminocycloalkane-1-carboxylic acid | Acₙc |

| β-alanine |

Molecular Structure and Conformational Dynamics of For Met Met Phe Oh

Conformational Analysis using Spectroscopic Techniques

Spectroscopic methods are powerful tools for elucidating the conformational landscape of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide valuable insights into the secondary structure and dynamic behavior of peptides like For-Met-Met-Phe-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the three-dimensional structure of molecules in solution. researchgate.netwikipedia.org For peptides, NMR can provide information on the conformation of the backbone and side chains through the analysis of chemical shifts, coupling constants, and the nuclear Overhauser effect (NOE). nih.gov

While specific NMR data for this compound is not extensively documented in publicly available literature, the analysis of related N-formylated peptides provides a framework for understanding its likely conformational features. For instance, in studies of the chemotactic peptide N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF), a related compound, NMR has been instrumental in characterizing its solution conformation. guidechem.com

The expected ¹H-NMR spectrum of this compound would exhibit characteristic chemical shifts for the protons of the formyl group, the α-protons of the amino acid residues, and the protons of the methionine and phenylalanine side chains. The chemical shift of the amide protons is particularly sensitive to their involvement in hydrogen bonding, which can indicate the presence of secondary structures like β-turns.

Table 1: Expected ¹H-NMR Signal Regions for this compound

| Proton Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Formyl (CHO) | ~8.0-8.5 | Singlet, characteristic of the N-formyl group. |

| Aromatic (Phe) | ~7.0-7.5 | Multiplets from the phenyl ring protons. |

| Amide (NH) | ~6.5-8.5 | Chemical shifts are sensitive to hydrogen bonding and solvent exposure. |

| α-CH (Met, Phe) | ~4.0-5.0 | Position depends on the local conformation and neighboring residues. |

| β-CH₂ (Phe) | ~2.8-3.2 | Diastereotopic protons can show complex splitting. |

| β, γ-CH₂ (Met) | ~1.8-2.5 | Complex multiplets. |

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH.

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, would be required for a complete assignment of the proton resonances and to determine the through-bond and through-space connectivities, respectively. NOE data is particularly crucial for defining the spatial proximity of protons, which helps in modeling the peptide's three-dimensional fold.

Circular Dichroism (CD) spectroscopy is a sensitive method for investigating the secondary structure of peptides and proteins in solution. libretexts.orglumenlearning.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov The peptide bond is an intrinsic chromophore, and its arrangement in ordered structures like α-helices and β-sheets gives rise to characteristic CD spectra. mdpi.com

For a relatively short and flexible peptide like this compound, the CD spectrum is likely to be a composite of signals from various conformations present in solution. In non-polar or membrane-mimicking environments, short peptides can sometimes adopt helical or turn-like structures. A typical CD spectrum for a peptide is recorded in the far-UV region (190-250 nm).

Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) | Characteristic Features |

|---|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm; Positive band at ~193 nm | Strong, well-defined peaks indicative of a helical conformation. |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm | Broader bands compared to α-helices. |

| β-Turn | Various types with different spectral characteristics | Often a weak negative band around 220-230 nm and a positive band near 205 nm. |

Source: Adapted from general peptide CD spectroscopy principles. lumenlearning.commdpi.com

In the absence of specific experimental data for this compound, it is hypothesized that in aqueous solution, the peptide would predominantly exist in a disordered or random coil conformation, characterized by a strong negative ellipticity below 200 nm. However, in the presence of certain solvents or upon binding to a receptor, it may adopt a more ordered structure, such as a β-turn, which is a common conformation for biologically active peptides.

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying the secondary structure of peptides through the analysis of the amide bands. chemistrysteps.com The most informative bands are the Amide I (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, and the Amide II (1500-1600 cm⁻¹), which is a combination of N-H in-plane bending and C-N stretching vibrations. The frequencies of these bands are sensitive to the hydrogen-bonding environment of the peptide backbone.

Table 3: Correlation of Amide I Band Frequencies with Peptide Secondary Structure

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650-1658 |

| β-Sheet | 1620-1640 (strong), 1680-1700 (weak) |

| β-Turn | 1660-1685 |

Source: Based on general principles of IR spectroscopy for peptides.

For this compound, IR spectroscopy could be used to detect the presence of ordered structures in different environments. For example, a shift in the Amide I band to lower frequencies would suggest the formation of hydrogen-bonded structures like β-sheets, which can be indicative of peptide aggregation.

Crystallographic Insights into Peptide Conformation

X-ray crystallography provides the most detailed and unambiguous information about the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently reported in the Cambridge Structural Database, the crystal structure of a related dipeptide, N-formyl-L-methionyl-D-phenylalanine (N-f-L-Met-D-Phe), offers valuable insights into the possible conformations of the peptide backbone and the interactions involving the formyl group.

In the crystal structure of N-f-L-Met-D-Phe, the peptide backbone is in a relatively extended conformation. The formyl group is observed to participate in hydrogen bonding, which is a critical interaction for the stabilization of peptide structures and for receptor binding. The conformation of the methionine and phenylalanine side chains is also well-defined, illustrating their preferred spatial arrangements. Such data from analogous compounds are instrumental in building and validating molecular models of this compound.

Influence of Solvent and Concentration on Peptide Conformation and Aggregation

The conformation and aggregation state of peptides are highly dependent on the solvent environment and the peptide concentration. Electrostatic interactions, hydrogen bonding, and hydrophobic effects all play a role in determining the peptide's structure.

In aqueous solution at physiological pH, the C-terminal carboxylic acid group of this compound will be deprotonated, giving the peptide a net negative charge. This charge can influence its conformation and reduce the propensity for aggregation due to electrostatic repulsion.

In contrast, in less polar solvents or in environments that mimic biological membranes, the peptide may adopt more folded conformations to shield hydrophobic parts of the molecule from the solvent. The two methionine residues and the phenylalanine residue contribute significant hydrophobicity to the peptide.

At high concentrations, peptides have a tendency to aggregate. This process can be driven by the formation of intermolecular β-sheets, leading to the formation of oligomers and even larger fibrillar structures. researchgate.net The aggregation of N-formylated peptides is a complex process that can be influenced by factors such as pH, ionic strength, and temperature. Studies on various peptides have shown that aggregation can be a critical factor in their biological activity and stability. The presence of two methionine residues in this compound also introduces the possibility of oxidation of the sulfur atom, which can in turn affect the peptide's conformation and aggregation behavior.

Interaction of For Met Met Phe Oh with Formyl Peptide Receptors Fprs

Identification and Characterization of Specific Formyl Peptide Receptors

Formyl Peptide Receptors are well-characterized pattern recognition receptors. nih.gov FPR1 is known to bind fMLF with high affinity, initiating a pro-inflammatory response. frontiersin.org FPR2 has a broader ligand profile, including both formylated and non-formylated peptides, as well as lipid mediators, and can mediate both pro- and anti-inflammatory signals. nih.gov FPR3 is the least characterized of the three, and its specific endogenous ligands and functions are still under active investigation. nih.govwikipedia.org

There are no published binding studies for For-Met-Met-Phe-OH with FPR1. Research on FPR1 has historically focused on fMLF and its analogues to understand the structure-activity relationships that govern binding and receptor activation. oup.com

No binding data for this compound with FPR2 is available in the scientific literature. Studies on FPR2 have identified it as a receptor for a diverse array of ligands, but this compound is not among them. nih.gov

Similarly, there is no information regarding the binding of this compound to FPR3. The ligand profile of FPR3 remains poorly defined. nih.govwikipedia.org

Receptor Binding Kinetics and Affinity Profiling

Due to the absence of primary research on this compound, no data on its receptor binding kinetics, such as association and dissociation rates, or its affinity profile (e.g., Kd, IC50, or EC50 values) for any of the Formyl Peptide Receptors is available.

Ligand-Receptor Interaction Mechanisms

Without experimental data, any discussion of the ligand-receptor interaction mechanisms for this compound would be purely speculative.

A search for molecular docking simulations or other computational models predicting the interaction of this compound with FPRs also yielded no results. Such studies are typically performed on compounds with known biological activity to elucidate the molecular basis of their interaction.

The interaction between N-formylated peptides, such as this compound, and formyl peptide receptors (FPRs) is a cornerstone of the innate immune system's ability to recognize bacterial invasion and endogenous danger signals. FPRs are a class of G protein-coupled receptors (GPCRs) that, upon binding with their cognate ligands, initiate a signaling cascade within phagocytic leukocytes, leading to chemotaxis, degranulation, and the production of reactive oxygen species. nih.govnih.govresearchgate.net

While direct and extensive research specifically detailing the binding kinetics and affinity of this compound is not widely available, the scientific community has thoroughly investigated the interaction of the prototypical N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF). nih.govwikipedia.org Given the structural similarities, the principles governing fMLF-FPR interaction are considered to be largely applicable to this compound.

The binding of a formyl peptide to an FPR is a highly specific event. The N-formyl group on the methionine residue is a critical determinant for receptor recognition and activation. nih.gov Studies have shown that non-formylated peptides have a significantly lower affinity for FPRs. nih.gov The subsequent amino acid sequence and the C-terminal group also play crucial roles in determining the binding affinity and the specificity for different FPR subtypes (FPR1, FPR2, and FPR3). nih.govresearchgate.net For instance, FPR1 generally exhibits a high affinity for fMLF. researchgate.net

The interaction of these peptides with FPRs triggers a conformational change in the receptor, which in turn activates intracellular G proteins. This activation initiates downstream signaling pathways that are essential for the directed migration of immune cells to sites of infection or injury. nih.gov

Mutagenesis Studies of Receptor Binding Sites

To elucidate the precise molecular interactions between formyl peptides and FPRs, scientists have employed site-directed mutagenesis studies. These investigations have been instrumental in identifying the key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and signal transduction.

Mutagenesis studies on FPR1 have revealed several critical residues for the binding of formyl peptides like fMLF. These studies provide a structural basis for understanding how the receptor accommodates its ligand.

Key Findings from Mutagenesis Studies of FPR1:

| Residue | Location | Role in Ligand Binding |

| Arg205 | Transmembrane Helix 5 | Interacts with the C-terminal carboxyl group of the peptide. nih.gov |

| Arg84 & Lys85 | Extracellular Loop 1 | Contribute to the positive charge in the binding pocket, interacting with the peptide. |

| Phe81 & Val105 | Transmembrane Helices 2 & 3 | Form a hydrophobic pocket that accommodates the leucine (B10760876) side chain of fMLF. nih.gov |

| Arg201 | Transmembrane Helix 5 | Forms a hydrogen bond with the N-formyl oxygen of the peptide. nih.gov |

This table presents data based on studies with fMLF, which is structurally similar to this compound.

These studies have demonstrated that mutations in these specific residues can significantly alter the receptor's affinity for its ligands. For example, mutating Arg205 can disrupt the interaction with the peptide's C-terminus, leading to a loss of binding and subsequent cellular response. nih.gov Similarly, the hydrophobic pocket created by residues like Phe81 and Val105 is essential for the correct positioning of the peptide within the binding site. nih.gov The identification of these residues has been crucial for developing computational models of the FPR1-ligand complex and for designing synthetic ligands with agonistic or antagonistic properties.

Allosteric Modulation of FPRs

Allosteric modulation represents a sophisticated mechanism for regulating receptor activity. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site (the site where the endogenous ligand binds). nih.govmdpi.com This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand. nih.govfrontiersin.org

While specific allosteric modulators for this compound have not been identified, research into the allosteric modulation of FPRs, particularly FPR2, has provided valuable insights. FPR2 is known to interact with a diverse range of ligands, and its activity can be fine-tuned by allosteric modulators. nih.gov

For example, certain endogenous molecules can act as allosteric modulators of FPR2, influencing its response to pro-inflammatory or anti-inflammatory signals. This suggests that the biological outcome of FPR activation can be context-dependent and influenced by the presence of other signaling molecules in the local microenvironment.

The potential for developing synthetic allosteric modulators for FPRs is an area of significant therapeutic interest. Such molecules could offer a more nuanced approach to controlling inflammation compared to traditional agonists or antagonists. By subtly altering the receptor's sensitivity to its natural ligands, allosteric modulators could help to restore a balanced immune response in various pathological conditions.

The study of allosteric modulation of FPRs is a developing field, and further research is needed to identify specific modulators for different FPR subtypes and to understand their precise mechanisms of action.

Intracellular Signal Transduction Pathways Elicited by For Met Met Phe Oh

G Protein-Coupled Receptor (GPCR) Signaling Cascades

For-Met-Met-Phe-OH and its analogs, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), primarily exert their effects by binding to formyl peptide receptors (FPRs), which are members of the GPCR superfamily. mdpi.comqiagen.com These receptors are characterized by seven transmembrane domains and, upon ligand binding, undergo a conformational change that allows them to act as guanine (B1146940) nucleotide exchange factors (GEFs) for heterotrimeric G proteins. mdpi.com This activation leads to the dissociation of the G protein into its Gα and Gβγ subunits, both of which can modulate the activity of various downstream effector enzymes and ion channels.

Gαi/o Protein Activation and Downstream Effects

The formyl peptide receptor is predominantly coupled to the pertussis toxin (PTX)-sensitive G proteins of the Gαi/o family. uni.lunih.gov Activation of the receptor by ligands like fMLP facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit typically functions to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, a more prominent role in neutrophil signaling is the initiation of cascades leading to chemotaxis and other inflammatory responses.

Research has demonstrated that the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases (ERK1 and ERK2), by fMLP is dependent on a Gαi/o-like protein. uni.lu Pre-treatment of cells with pertussis toxin, which uncouples Gαi/o proteins from their receptors, effectively inhibits the activation of both ERK1/2 and their upstream kinase, MEK. uni.lu This indicates that the Gαi/o pathway is a critical link between the formyl peptide receptor and the MAPK/ERK signaling module.

Gαq/11 Protein Activation and Downstream Effects

In addition to the primary coupling with Gαi/o, there is evidence suggesting that formyl peptide receptors can also engage G proteins of the Gαq/11 family, particularly under conditions of high ligand concentration. nih.gov Unlike Gαi/o, Gαq/11 proteins are insensitive to pertussis toxin. Their activation leads to the stimulation of phospholipase C-β (PLCβ). mdpi.com

Studies investigating the differential activation of MAPK pathways have revealed a role for Gαq in fMLP-induced signaling. While pertussis toxin completely blocks p38 MAPK activation at all fMLP concentrations, it only partially inhibits ERK activation. nih.gov Further experiments using RNA interference to knock down Gαq significantly reduced fMLP-induced ERK activation without affecting p38 MAPK activation. nih.gov This suggests a model where at lower concentrations, fMLP acts primarily through Gαi to activate both p38 and ERK, but at higher concentrations, receptor engagement also activates Gαq, which contributes to a sustained activation of ERK. nih.gov

Activation of Key Signaling Molecules and Effector Pathways

The dissociation of the heterotrimeric G proteins initiates a signaling cascade involving several key effector enzymes. These enzymes generate second messengers that amplify the initial signal and activate downstream protein kinases, ultimately leading to a coordinated cellular response.

Phospholipase C/Phospholipase D (PLC/PLD) Activation and Calcium Flux

A primary event following the activation of Gαq/11 and, to some extent, the Gβγ subunits released from Gαi, is the stimulation of Phospholipase C (PLC). qiagen.commdpi.com PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This transient increase in intracellular Ca2+ is a critical signal for many neutrophil functions. Studies have shown that the majority of the fMLP-induced rise in cytosolic free calcium results from the release of these intracellular stores. nih.gov DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane where it serves as an activator for Protein Kinase C (PKC).

In addition to PLC, Phospholipase D (PLD) has also been implicated in neutrophil activation by fMLP. nih.gov PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA), another lipid second messenger. However, studies using neutrophils from PLD-knockout mice have shown that fMLP-induced superoxide (B77818) generation and degranulation can still occur, suggesting that PLD may be dispensable for these specific functions. nih.gov

| Stimulus | Key Enzyme Activated | Second Messengers | Primary Effect on Calcium |

|---|---|---|---|

| This compound (via fMLP studies) | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Release from intracellular stores nih.gov |

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Involvement

The MAPK/ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and motility. In neutrophils, this pathway is strongly activated by this compound and its analogs. uni.lunih.gov The activation cascade involves the sequential phosphorylation and activation of Raf, MEK (MAPK/ERK Kinase), and finally ERK1/2. uni.lu

Research has shown that fMLP induces a time- and dose-dependent increase in the phosphorylation and activation of ERK1 and ERK2. uni.lu This activation is sensitive to pertussis toxin, confirming its dependence on the Gαi/o pathway. uni.lu The dynamics of ERK activation are also concentration-dependent. Phosphorylation of ERK peaks at an fMLP concentration of 100 nM; at higher concentrations, the level of phosphorylated ERK plateaus or even slightly decreases over time. nih.govnih.gov This complex regulation, involving both Gαi and Gαq, allows for fine-tuning of cellular responses like migration. nih.gov

| fMLP Concentration | Relative p-ERK Activation (Peak at 2 min) | Primary G-Protein Involved |

|---|---|---|

| 10 nM | Submaximal | Gαi nih.gov |

| 100 nM | Maximal (100%) nih.govnih.gov | Gαi, Gαq nih.gov |

| 500 nM | Sustained, similar to 100 nM nih.govnih.gov | Gαi, Gαq nih.gov |

Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling axis is another critical pathway activated by this compound that plays a pivotal role in cell survival, motility, and metabolism. qiagen.comresearchgate.net Upon receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase AKT (also known as Protein Kinase B). nih.gov

Recruitment to the membrane allows for the phosphorylation and full activation of AKT by other kinases like PDK1 and mTORC2. nih.govmdpi.com Studies in monocytes and neutrophils have shown that fMLP strongly stimulates the activation of AKT. researchgate.netnih.gov This activation can proceed through different PI3K isoforms, with PI3Kγ being implicated in the early stages and PI3Kδ contributing to a later, sustained signal. researchgate.netresearchgate.net The fMLP-activated PI3K/AKT pathway is essential for modulating a variety of neutrophil functions, including chemotaxis, NADPH oxidase activation, and degranulation. researchgate.net

JAK/STAT Signaling Pathway Exploration

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a crucial role in immunity, cell proliferation, and differentiation. nih.govnih.gov While the pathway is most classically associated with cytokine receptors, evidence suggests an intersection with signaling from G protein-coupled receptors like the FPRs.

The canonical JAK/STAT pathway involves the activation of receptor-associated JAKs upon ligand binding. nih.govmdpi.com Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. mdpi.com The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene transcription. nih.govmdpi.com

Direct activation of the JAK/STAT pathway by this compound binding to its primary receptor, FPR1, is not as well-defined as other pathways. However, signaling through the related Formyl Peptide Receptor 2 (FPR2) has been shown to involve the JAK/STAT cascade. For instance, certain FPR2 agonists can stimulate JAK/STAT signaling. nih.gov Studies in macrophages have implicated STAT3 signaling in FPR2-mediated cell polarization. youtube.com

Furthermore, the inflammatory conditions in which this compound plays a role often involve a milieu of cytokines that heavily utilize the JAK/STAT pathway. youtube.comnih.gov The inflammatory cascade associated with mitochondrial-derived damage-associated molecular patterns, which include formyl peptides, can involve the hyperactivation of the JAK-STAT pathway alongside NF-κB and MAPK pathways. nih.gov This suggests that this compound may contribute to JAK/STAT activation indirectly, as part of a broader inflammatory response network.

Role of Src Family Kinases

Src family kinases (SFKs), a group of non-receptor tyrosine kinases, are critical intermediaries in the signal transduction initiated by this compound, particularly in neutrophils. medchemexpress.com Upon receptor activation, a rapid tyrosine phosphorylation of numerous intracellular proteins occurs, a process in which SFKs are key players. youtube.comresearchgate.net

In-depth studies using neutrophils from mice genetically deficient in the SFKs Hck and Fgr have revealed their essential role. These neutrophils fail to activate a respiratory burst (the production of superoxide anions) and exhibit reduced F-actin polymerization when stimulated with this compound. This demonstrates that Hck and Fgr are positioned within a crucial signaling pathway that links the formyl peptide receptor to these key antimicrobial functions.

The signaling pathway involving Hck and Fgr appears to be distinct from the pathways that activate PLC and Phosphoinositide 3-kinase (PI3K), as calcium mobilization and Akt phosphorylation remain intact in the Hck/Fgr-deficient neutrophils. Instead, Hck and Fgr are upstream of the guanine nucleotide exchange factor Vav1 and the Rac target p21-activated kinases (PAKs). This suggests a model where this compound activates a specific SFK-dependent pathway involving Hck/Fgr -> Vav1 -> Rac2 -> PAKs, which is necessary for a full respiratory burst and proper cytoskeletal rearrangement for migration.

Inhibitors of SFKs, such as PP2, have been shown to suppress both basal and this compound-stimulated protein tyrosine phosphorylation in human neutrophils, reinforcing the dominant role of these kinases. nih.gov While SFKs like Hck and Fgr play a positive role in functions like the oxidative burst, they have also been implicated in the negative regulation of neutrophil transmigration, highlighting their complex and function-specific roles. nih.gov

| Kinase/Protein | Role in this compound Signaling | Downstream Effects | Cell Type | Reference(s) |

| Hck (SFK) | Essential Signal Transducer | Respiratory burst, F-actin polymerization | Neutrophils | |

| Fgr (SFK) | Essential Signal Transducer | Respiratory burst, F-actin polymerization | Neutrophils | |

| Vav1 | Downstream of Hck/Fgr | Activation of Rac2 and PAKs | Neutrophils | |

| Src/Syk Kinases | Negative Regulators | Inhibition of transmigration | Neutrophils (PMN) | nih.gov |

| Protein Tyrosine Kinases (general) | Signal Transducers | Macrophage activation (tumoricidal activity) | Macrophages | researchgate.net |

Regulation of Second Messenger Systems (e.g., Cyclic AMP modulation)

Second messengers are small intracellular molecules that transmit signals from cell-surface receptors to downstream effector proteins. While the activation of PLC to produce inositol trisphosphate (IP3) and diacylglycerol (DAG) is a well-established consequence of this compound signaling, the modulation of cyclic adenosine (B11128) monophosphate (cAMP) also plays a role. youtube.commdpi.com

The level of intracellular cAMP is controlled by the enzyme adenylyl cyclase, which synthesizes it from ATP. G protein-coupled receptors, such as the FPRs, can couple to different G proteins to either stimulate or inhibit adenylyl cyclase activity.

Studies using analogues of this compound have demonstrated that the peptide can enhance cAMP levels in human neutrophils. nih.gov This effect was observed with analogues that, like the parent compound, could induce both chemotaxis and calcium mobilization. nih.gov In contrast, other analogues that only triggered chemotaxis did not alter cAMP concentrations, suggesting that the signaling pathway leading to cAMP elevation is distinct from the one that initiates cell migration and is specifically linked to other cellular responses like degranulation or the oxidative burst. nih.gov This indicates that this compound receptor activation can lead to the stimulation of adenylyl cyclase, adding another layer of regulatory control to its functional output.

Cellular and Immunological Responses Mediated by For Met Met Phe Oh in Research Models

Leukocyte Chemotaxis and Migration Studies in vitro/ex vivo

N-formylated peptides are potent inducers of leukocyte chemotaxis, the directed migration of cells along a chemical gradient. wikipedia.orgnih.gov This process is a fundamental component of the innate immune response, enabling the rapid recruitment of immune cells to sites of microbial invasion or tissue damage. nih.govrupress.org

Neutrophil Chemotactic Responses

Neutrophils, as the first line of cellular defense, exhibit a robust chemotactic response to N-formylated peptides. nih.govresearchgate.net This directed migration is initiated by the binding of the peptide to specific Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors on the neutrophil surface. nih.govqiagen.com This ligand-receptor interaction triggers a cascade of intracellular signals that orchestrate the mechanics of cell movement. qiagen.com Key signaling pathways activated include the Phosphatidylinositol-3 Kinase (PI3K) pathway and Rho family GTPases, which are crucial for reorganizing the actin cytoskeleton, leading to cell polarization and locomotion toward the chemoattractant source. qiagen.com

The chemotactic potency of this class of peptides is often dominant over other endogenous chemoattractants. researchgate.net Studies have shown that neutrophils will preferentially migrate towards a gradient of a formylated peptide even when gradients of other agents, such as interleukin-8 (IL-8) or complement component C5a, are present. researchgate.netnih.govresearchgate.net In mouse neutrophils, evidence suggests a sophisticated mechanism for gradient sensing, potentially involving two distinct receptor subtypes that allow the cells to navigate effectively in both low and high concentration gradients of the peptide. rupress.org

| Research Finding | Cell Type | Key Pathway/Receptor | Outcome | Citations |

| Potent induction of directional migration | Human Neutrophils | Formyl Peptide Receptor (FPR), PI3K, Rho GTPases | Cell polarization and chemotaxis towards the peptide source. | nih.govnih.govqiagen.com |

| Hierarchical chemotactic response | Human Neutrophils | FPR, CXCR1/2, C5aR1 | Migration signal from formylated peptides overrides signals from IL-8 and C5a. | researchgate.netnih.gov |

| Dual receptor system for gradient sensing | Mouse Neutrophils | FPR, FPR2 | Enables navigation through both high and low concentration gradients. | rupress.org |

Macrophage and Monocyte Activation and Migration

The biological activity of N-formylated peptides extends to mononuclear phagocytes, including monocytes and macrophages. wikipedia.orgnih.gov These peptides are effective activators and chemoattractants for these cell types, playing a role in their recruitment during inflammatory responses. nih.govnih.govnih.gov Upon stimulation, macrophages exhibit directed migration towards the peptide source. nih.gov The signaling mechanism for this migration in macrophages has been linked to the translocation of the TRPV2 ion channel to the plasma membrane, an event that is critical for the sustained calcium influx required for cell movement. nih.gov

Furthermore, these peptides can stimulate human peripheral blood mononuclear cells (PBMCs), a population that includes monocytes, to produce and secrete pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov This cytokine release contributes to the amplification of the inflammatory cascade. The migration and accumulation of macrophages at a site of inflammation are hallmarks of the process, and the ability of different macrophage subtypes (pro-inflammatory M1 vs. anti-inflammatory M2) to migrate can be differentially regulated. nih.govfrontiersin.org

Modulators of Chemotactic Function

The chemotactic response of leukocytes to N-formylated peptides is not static but can be dynamically regulated by the surrounding microenvironment. qiagen.com Various endogenous molecules can modulate the intensity and nature of the migratory response.

Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) can positively influence the stimulatory activity of formylated peptides. qiagen.com Conversely, other cytokines can have inhibitory effects. qiagen.com Granulocyte-macrophage colony-stimulating factor (GM-CSF), for instance, has been shown to selectively alter neutrophil chemotaxis, preserving the migratory response to formylated peptides while inhibiting the response to the chemokine IL-8 after prolonged exposure. nih.gov

Enzymatic Regulation: The duration of the chemotactic signal can be controlled by enzymes on the cell surface. Neutral endopeptidases, for example, can degrade the peptide ligand, and inhibitors of these enzymes have been found to modulate neutrophil responses, likely by affecting ligand availability and receptor recycling. researchgate.net

Intracellular Proteins: The prolyl-isomerase Pin1 has been identified as a key intracellular enzyme that controls neutrophil functions. Its activation is induced by formylated peptides, and inhibition of Pin1 has been shown to impair neutrophil chemotaxis, indicating its role in the signaling pathway. mdpi.com

Granule Release and Degranulation Mechanisms

In addition to chemotaxis, stimulation with N-formylated peptides triggers the release of potent effector molecules stored within the intracellular granules of leukocytes, a process known as degranulation. nih.govnih.gov This is a critical function for eliminating pathogens and modulating the inflammatory response. nih.gov

Lysosomal Enzyme Secretion (e.g., Lysozyme (B549824), β-Glucosaminidase)

N-formylated peptides are powerful secretagogues, inducing neutrophils to release the contents of their various granule subsets, including lysosomal enzymes from azurophilic granules. nih.govnih.gov The release of enzymes such as lysozyme and β-glucosaminidase has been well-documented in in vitro assays. nih.govnih.govnih.gov

The mechanism of azurophilic granule release is complex, requiring at least two distinct activation signals. nih.gov One of these essential signals is a rapid and transient increase in the concentration of cytosolic free calcium ([Ca²⁺]i). nih.gov Studies using calcium chelators have shown that preventing this calcium spike significantly diminishes the degranulation response, although it does not abolish it completely, suggesting an additional, calcium-independent signal is also required for the fusion of azurophilic granules with the cell membrane. nih.gov

| Enzyme | Cell Type | Stimulus | Key Findings | Citations |

| β-Glucosaminidase | Human Neutrophils | N-formylated peptide | Release requires a transient rise in cytosolic Ca²⁺ as a necessary signal for maximal degranulation. | nih.gov |

| Lysozyme | Human Neutrophils | N-formylated peptide | Potent induction of lysozyme release. | nih.govnih.gov |

| β-Glucuronidase | Peritoneal PMNs | f-Met-Leu-Phe-OH | ED₅₀ for release was determined to be 2.6 x 10⁻¹⁰ M. | nih.gov |

| Lysozyme | Peritoneal PMNs | f-Met-Leu-Phe-OH | ED₅₀ for release was determined to be 2.4 x 10⁻¹⁰ M. | nih.gov |

Calprotectin Release from Polymorphonuclear Leukocytes

Calprotectin is an abundant calcium-binding protein found in the cytosol of polymorphonuclear leukocytes (PMNs), particularly neutrophils. nih.govresearchgate.net Research has demonstrated that chemoattractants, including the prototypical N-formylated peptide fMLP, can induce the release of calprotectin from PMNs in vitro. nih.govnih.gov This release occurs in a dose-dependent manner. nih.gov

The mechanism of release is tied to the activation of the formyl peptide receptor, as the response can be blocked by specific fMLP antagonists. nih.gov Furthermore, the involvement of G-protein signaling is confirmed by the finding that pertussis toxin, which uncouples these receptors from their signaling pathways, inhibits calprotectin release. nih.gov While these findings suggest an active secretion process, some evidence also indicates that the substantial release of calprotectin into the extracellular space may be a consequence of neutrophil cell disruption or death at inflammatory sites. researchgate.net

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| For-Met-Met-Phe-OH | N-Formyl-methionyl-methionyl-phenylalanine |

| fMLP / fMLF | N-Formyl-methionyl-leucyl-phenylalanine |

| IL-1α / IL-1β / IL-6 / IL-8 | Interleukin-1 alpha / Interleukin-1 beta / Interleukin-6 / Interleukin-8 |

| TNF-α | Tumor Necrosis Factor-alpha |

| GM-CSF | Granulocyte-macrophage colony-stimulating factor |

| C5a | Complement component 5a |

| PI3K | Phosphatidylinositol-3 Kinase |

| [Ca²⁺]i | Cytosolic free calcium |

| PMN | Polymorphonuclear Neutrophil |

| PBMC | Peripheral Blood Mononuclear Cell |

Reactive Oxygen Species (ROS) Production

The interaction of formyl peptides like this compound with their receptors on phagocytic cells, such as neutrophils, is a powerful trigger for the production of reactive oxygen species (ROS). This "oxidative burst" is a critical component of the innate immune response, designed to eliminate invading pathogens.

Upon binding to formyl peptide receptors, this compound initiates intracellular signaling cascades that lead to the rapid assembly and activation of the NADPH oxidase enzyme complex. nih.govoup.com This activation results in the one-electron reduction of molecular oxygen to form superoxide (B77818) anion (O₂⁻), a primary ROS. nih.govoup.com This process can be triggered by various formyl peptide receptor agonists, leading to the extracellular release of these radicals. nih.gov The generation of superoxide is a key event, as it serves as a precursor to other potent reactive oxygen species, including hydrogen peroxide, which are crucial for microbial killing and inflammatory signaling. nih.govnih.gov

The production of superoxide anions in response to this compound and related formyl peptides is fundamentally dependent on the enzymatic activity of the NADPH oxidase complex (NOX2). oup.comnih.govkarger.com This multi-protein complex consists of membrane-bound components (gp91phox and p22phox) and cytosolic subunits (p47phox, p67phox, p40phox, and the small GTPase Rac). Receptor activation by formyl peptides triggers the translocation of the cytosolic components to the membrane, where they assemble with the membrane-spanning subunits to form the active enzyme. nih.gov Studies using inhibitors of NADPH oxidase have confirmed its essential role, showing that blocking the enzyme prevents the fMLP-induced release of ROS and subsequent cellular responses like IL-8 secretion in neutrophils. nih.gov The activation of the NADPH oxidase is therefore a central mechanism through which formyl peptides exert their pro-inflammatory effects. nih.govnih.gov

Cytokine and Chemokine Production Modulation in vitro/ex vivo

This compound and its analogs exhibit a dual capacity to modulate the production of cytokines and chemokines, either inducing or inhibiting their expression depending on the cellular context and stimulus. This modulation is critical in shaping the inflammatory environment.

While generally pro-inflammatory, formyl peptides can, under certain conditions, exert an anti-inflammatory effect by inhibiting the production of key cytokines. Research has shown that pretreatment of human neutrophils with the related formyl peptide fMLP can inhibit the subsequent release of Tumor Necrosis Factor-alpha (TNF-α) stimulated by lipopolysaccharide (LPS). nih.gov This inhibitory effect appears to occur post-transcriptionally, reducing the expression of the membrane-bound form of TNF-α without altering its mRNA levels. nih.gov The mechanism may involve the fMLP-induced elevation of intracellular cAMP, a known inhibitor of TNF-α production. nih.gov Similarly, while formyl peptides can induce IL-8, other signaling pathways activated by agents like TNF-α can be modulated, suggesting a complex regulatory network where formyl peptide receptor activation can restrain specific inflammatory outputs. plos.org

A primary role of formyl peptides is the induction of pro-inflammatory cytokine and chemokine gene expression, which is essential for amplifying the immune response and recruiting additional leukocytes to sites of infection or injury. In human peripheral blood mononuclear cells (PBMCs) and monocytes, formyl peptides like fMLP have been shown to induce the gene expression and secretion of IL-1α, IL-1β, and IL-6. nih.govresearchgate.net Similarly, fMLP is a potent inducer of IL-8, a key chemokine for neutrophil recruitment, in human neutrophils. nih.gov This induction is mediated through G-protein coupled formyl peptide receptors and involves the activation of downstream signaling pathways, including PI3K, MAPKs (ERK1/2, p38), and the transcription factor NF-κB. nih.govnih.govnih.gov

| Cytokine/Chemokine | Effect | Cell Model | Key Signaling Pathway |

| TNF-α | Inhibition (of LPS-induced release) | Human Neutrophils | Post-transcriptional, potentially cAMP-mediated nih.gov |

| IL-1α, IL-1β, IL-6 | Induction | Human PBMCs/Monocytes | G-protein, PI3K nih.govresearchgate.netsymbiosisonlinepublishing.com |

| IL-8 | Induction | Human Neutrophils | NADPH Oxidase, PI3K/Akt, NF-κB nih.gov |

Regulation of Cellular Differentiation and Commitment in Research Models

Emerging research indicates that formyl peptides and their receptors play a significant role in regulating the differentiation and commitment of stem and progenitor cells, influencing their development into more specialized cell types.

The expression of formyl peptide receptors is dynamically regulated during cellular differentiation. For instance, the receptor FPRL1 (a receptor for both fMLP and other ligands) is expressed on monocytes but is down-regulated as they differentiate into dendritic cells. oup.comnih.gov In contrast, its expression is maintained as monocytes differentiate into macrophages. nih.govoup.com This differential expression suggests that formyl peptides are more likely to influence the functions and trafficking of monocytes and macrophages than dendritic cells. nih.gov

In human mesenchymal stem cells (MSCs) derived from bone marrow, the formyl peptide fMLP has been shown to actively promote osteoblastic (bone cell) differentiation while simultaneously suppressing adipogenic (fat cell) commitment. nih.govnih.govmedchemexpress.com This effect is mediated specifically through the formyl peptide receptor 1 (FPR1) and involves the activation of downstream signaling cascades, including phospholipase C, Ca²⁺, and ERK. nih.govnih.gov These findings highlight a novel role for formyl peptide signaling in bone biology and the lineage commitment of MSCs. nih.govnih.gov This regulatory function extends to other contexts, such as facilitating monocyte recruitment and influencing wound repair, underscoring the broad impact of these peptides on cell fate and function. nih.gov

Research on this compound in Cellular Differentiation Remains Limited

Extensive investigation into the cellular and immunological responses mediated by N-formylated peptides has largely centered on the compound N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP). However, specific research detailing the effects of the distinct chemical compound N-Formylmethionyl-methionyl-phenylalanine (this compound) on osteoblastic differentiation, mineralization, and the suppression of adipogenic commitment is not prominently available in existing scientific literature.

The scientific community has thoroughly explored how certain N-formylated peptides, which are often released by bacteria or from mitochondria during cell death, act as chemoattractants and signaling molecules by binding to formyl peptide receptors (FPRs) on the surface of various cells. nih.govingentaconnect.com This interaction triggers a cascade of intracellular events that influence processes like inflammation, immune response, and stem cell differentiation. researchgate.netnih.gov

Notably, studies on the related peptide fMLP have shown that it plays a significant role in the differentiation of mesenchymal stem cells. Research indicates that fMLP promotes the commitment of these stem cells towards an osteoblastic lineage, leading to bone formation, while simultaneously suppressing their differentiation into adipocytes, or fat cells. nih.govnih.gov This dual effect is primarily mediated through the N-formyl peptide receptor 1 (FPR1). nih.govresearchgate.net The binding of fMLP to FPR1 stimulates pathways that increase the expression of key osteogenic markers and subsequent mineralization, which are hallmarks of bone formation. nih.govresearchgate.net

While this compound shares the N-formyl-methionine group characteristic of this class of peptides, the substitution of the second amino acid from leucine (B10760876) (in fMLP) to methionine results in a structurally distinct molecule. The specific affinity of this compound for formyl peptide receptors and its downstream cellular effects on osteogenic and adipogenic pathways have not been sufficiently characterized in research models to provide detailed findings on osteoblastic differentiation or the suppression of adipogenic commitment.

Therefore, a comprehensive article on the cellular and immunological responses mediated specifically by this compound, structured around osteoblastic and adipogenic outcomes, cannot be generated at this time due to the absence of dedicated research in the public domain. Future studies are required to elucidate the specific biological functions of this compound and determine if it shares the osteogenic and anti-adipogenic properties of its more studied counterpart, fMLP.

Structure Activity Relationship Sar Studies of For Met Met Phe Oh Analogs

Impact of N-Terminal Formylation on Activity

The N-terminal formyl group is a critical determinant for the biological activity of chemotactic peptides like For-Met-Met-Phe-OH. This modification, a hallmark of proteins synthesized by bacteria and mitochondria, is recognized by specific formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes. wikipedia.org The interaction between the formyl group and the receptor is a key initiating event in the signaling cascade that leads to chemotaxis.

Studies on the closely related and extensively studied chemotactic peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), have unequivocally demonstrated the importance of this N-terminal modification. The removal of the formyl group, resulting in the non-formylated peptide Met-Leu-Phe, leads to a dramatic reduction in biological activity, with potency decreasing by several orders of magnitude. wikipedia.org This underscores the essential role of the formyl moiety in high-affinity binding to the FPRs. While direct comparative data for this compound and its non-formylated counterpart is not as extensively documented in publicly available literature, the foundational principles established with fMLP are widely accepted to apply to the broader class of N-formylated chemotactic peptides. The formyl group is believed to engage in crucial hydrogen bonding interactions within the receptor binding pocket, an interaction that is lost in its absence. wikipedia.org

Role of the Methionine Residues (Met1, Met2)

Substitutions at the First Methionine Position

Substitutions at the Second Methionine Position (e.g., Leu, Aib, β-alanine, taurine (B1682933), di-n-propylglycine, amino-proline scaffolds)

The second methionine residue (Met2) also contributes to the peptide's interaction with the receptor, and its substitution has been a focus of SAR studies to probe the spatial and electronic requirements of the receptor's binding pocket at this position.

In studies of fMLP analogs, replacing the central leucine (B10760876) (structurally similar to methionine) with other residues has yielded varied effects on activity. For example, the substitution with the conformationally constrained, achiral amino acid α-aminoisobutyric acid (Aib) in the analog formyl-Met-Aib-Phe-OH resulted in a highly effective peptide for inducing lysosomal enzyme release from rabbit neutrophils. nih.gov This suggests that a folded conformation, potentially a β-turn, may be favorable for receptor interaction. nih.gov

Furthermore, the introduction of β-alanine or taurine at this central position in fMLP-OMe analogs has been investigated. While the β-alanine-containing analog was found to be largely inactive, the taurine-containing counterpart exhibited remarkable activity as a chemoattractant. This highlights the critical influence of the side chain's chemical nature and the backbone spacing on biological function.

| Substitution at Position 2 (in fMLP analogs) | Reported Activity |

| α-Aminoisobutyric acid (Aib) | High efficacy in inducing lysosomal enzyme release nih.gov |

| β-Alanine | Largely inactive as a chemoattractant |

| Taurine | Remarkable activity as a chemoattractant |

| Amino-proline scaffold (with dual N-formylation) | Active and selective chemoattractant unife.it |

| Amino-proline scaffold (with N-Boc and N-formyl) | Significant chemotactic antagonist unife.it |

This table is based on data from analogs of fMLP and provides insights into potential modifications for this compound.

Influence of Multi-Methionine Sequences on Receptor Specificity (e.g., comparison with N-formyl-Met-Met-Met-Met)

The presence of multiple methionine residues can influence the peptide's interaction with the different subtypes of formyl peptide receptors (FPR1, FPR2, and FPR3). These receptors exhibit distinct ligand specificities and can mediate different cellular responses. Longer formylated peptides, such as the mitochondria-derived N-formyl-Met-Met-Tyr-Ala-Leu-Phe (fMMYALF), have been shown to be potent agonists at both FPR1 and FPR2. nih.gov This suggests that the length and composition of the peptide chain beyond the initial Met-Met sequence can modulate receptor specificity.

While a direct comparison of the receptor specificity of this compound with a tetra-methionine analog like N-formyl-Met-Met-Met-Met-OH is not explicitly detailed in available research, the general principle is that longer peptides may engage with the receptors differently than shorter ones. The additional methionine residues could extend deeper into the binding pocket or interact with extracellular loops of the receptor, potentially altering the signaling outcome. The differential activation of FPR subtypes by various formylated peptides is a key area of research, as it may allow for the development of receptor-selective agonists or antagonists with more targeted therapeutic effects.

Significance of the Phenylalanine Residue (Phe3)

The C-terminal phenylalanine residue is another critical component for the biological activity of this compound. Its bulky, aromatic side chain is thought to interact with a specific subsite within the receptor, contributing significantly to binding affinity and agonist activity.